Cas no 946210-18-0 (2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid)

2-{3-(Ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid is a specialized pyridazine derivative with a fluorophenyl substituent, offering unique structural and functional properties for research applications. Its molecular design incorporates both a carboxylic acid and an ethoxycarbonyl group, enhancing its versatility as an intermediate in synthetic chemistry. The presence of the 4-fluorophenyl moiety may contribute to improved binding affinity in biologically active compounds, making it valuable for pharmaceutical and agrochemical development. The compound’s well-defined reactivity profile allows for selective modifications, facilitating its use in the synthesis of complex heterocyclic systems. Its stability under standard laboratory conditions ensures reliable handling and storage.
2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid structure
946210-18-0 structure
Product name:2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid
CAS No:946210-18-0
MF:C21H16FN3O6
MW:425.366648674011
CID:5763008
PubChem ID:25668970

2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 946210-18-0
    • F2332-0397
    • AKOS024640182
    • 2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
    • 2-((3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl)carbamoyl)benzoic acid
    • 3-Pyridazinecarboxylic acid, 4-[(2-carboxybenzoyl)amino]-1-(4-fluorophenyl)-1,6-dihydro-6-oxo-, 3-ethyl ester
    • 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid
    • Inchi: 1S/C21H16FN3O6/c1-2-31-21(30)18-16(23-19(27)14-5-3-4-6-15(14)20(28)29)11-17(26)25(24-18)13-9-7-12(22)8-10-13/h3-11H,2H2,1H3,(H,23,27)(H,28,29)
    • InChI Key: OEMATARNYHMVCS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(=O)OCC)=N1)NC(C1C=CC=CC=1C(=O)O)=O)=O

Computed Properties

  • Exact Mass: 425.10231340g/mol
  • Monoisotopic Mass: 425.10231340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • pka: 3.44±0.36(Predicted)

2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2332-0397-15mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2332-0397-20μmol
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2332-0397-25mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2332-0397-30mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2332-0397-2μmol
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2332-0397-10μmol
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2332-0397-2mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2332-0397-5mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2332-0397-10mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2332-0397-3mg
2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid
946210-18-0 90%+
3mg
$63.0 2023-05-16

2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid Related Literature

Additional information on 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid

Recent Advances in the Study of 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0)

The compound 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazinone core and benzoic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of anti-inflammatory and anticancer activities.

One of the key advancements in the study of this compound is the development of more efficient synthetic routes. Researchers have reported a novel multi-step synthesis protocol that improves yield and purity, facilitating further pharmacological investigations. The optimized method involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the benzoic acid group. This approach has been instrumental in producing gram-scale quantities of the compound for preclinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid exhibits potent inhibitory effects on specific inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs. Additionally, preliminary data indicate that the compound may also possess antiproliferative properties against certain cancer cell lines, although the exact mechanism of action remains under investigation.

Structural-activity relationship (SAR) studies have further elucidated the importance of the ethoxycarbonyl and 4-fluorophenyl groups in modulating the compound's biological activity. Modifications to these moieties have led to the identification of derivatives with enhanced potency and selectivity. For instance, replacing the ethoxycarbonyl group with a methoxycarbonyl group resulted in a derivative with improved COX-2 inhibition, while maintaining low cytotoxicity against normal cells.

Despite these promising findings, challenges remain in the development of 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid as a therapeutic agent. Issues such as poor solubility and metabolic stability need to be addressed through further structural optimization. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. Early results indicate that these approaches may significantly enhance the compound's bioavailability and therapeutic efficacy.

In conclusion, the ongoing research on 2-{3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-ylcarbamoyl}benzoic acid (CAS: 946210-18-0) highlights its potential as a versatile scaffold for drug development. The compound's unique structural features and promising biological activities make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in more complex disease models. With continued research, this compound may pave the way for the development of novel therapeutics targeting inflammation and cancer.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk